Methyl 2-methoxy-3-nitrobenzoate

Thermochemistry Energetic Materials Isomer Comparison

Researchers developing ANDA submissions for Lenalidomide require impurity standards with unequivocal structural identity. Methyl 2-methoxy-3-nitrobenzoate (CAS 90564-26-4), designated Lenalidomide Impurity 55, resolves this need with its non-interchangeable 2-methoxy-3-nitro substitution pattern. • Regulatory methods validated specifically for this structure; isomeric analogs compromise analytical integrity • Supplied with detailed characterization data compliant with ICH guidelines for method development, AMV, and QC release • Optional traceability against USP/EP pharmacopeial standards supports GMP environment integration

Molecular Formula C9H9NO5
Molecular Weight 211.173
CAS No. 90564-26-4
Cat. No. B2395983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-3-nitrobenzoate
CAS90564-26-4
Molecular FormulaC9H9NO5
Molecular Weight211.173
Structural Identifiers
SMILESCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3
InChIKeyPDQVHYWBXXTBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methoxy-3-nitrobenzoate: Pharmaceutical Building Block


Methyl 2-methoxy-3-nitrobenzoate is a highly functionalized aromatic nitroester (C9H9NO5) characterized by an electron-withdrawing nitro group, an electron-donating methoxy group, and a methyl ester handle [1]. This unique substitution pattern, with a reported melting point of 60 °C and a predicted boiling point of 341.9±22.0 °C, defines its distinct reactivity and electronic properties [2]. It serves as a crucial intermediate in organic synthesis and is specifically designated as Lenalidomide Impurity 55, highlighting its importance in pharmaceutical quality control and regulatory compliance [3][4]. Its defined structure enables the development of advanced pharmaceuticals and materials with tailored electronic characteristics .

Workflow
Pharmaceutical impurity reference standard & certified building block
Designated as Lenalidomide Impurity 55
Selection Logic
Unique 2-methoxy-3-nitro substitution pattern defines reactivity and analytical identity
Differentiated from generic nitrobenzoates
Procurement Context
Reported high-purity grades (>99% GC) support synthesis and QC needs
Solid, mp 60 °C, facilitates handling

Methyl 2-methoxy-3-nitrobenzoate: Non-Substitutable Properties


The specific 2-methoxy-3-nitro substitution pattern on the benzoate ring is critical for its intended function, and its performance is not interchangeable with generic or isomeric analogs . The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group creates a unique electronic profile that dictates its reactivity, physical properties, and application-specific performance . Unlike simple nitrobenzoate isomers which lack the methoxy group's influence on ring electronics [1], or the free acid form which has different solubility and reactivity , methyl 2-methoxy-3-nitrobenzoate provides a defined molecular platform. Its role as a specific pharmaceutical impurity standard (Lenalidomide Impurity 55) further illustrates its non-substitutable nature; regulatory methods are validated for this exact structure, and any substitution would compromise analytical integrity and regulatory compliance [2].

Target Compound
Methyl 2-methoxy-3-nitrobenzoate Ester + methoxy + nitro; specific electronic profile
Free acid analog
2-Methoxy-3-nitrobenzoic acid has different solubility (mp 192–198 °C) and reactivity; may not transfer directly in ester-based methods.
Target Compound
Certified Impurity Standard Lenalidomide Impurity 55 with full characterization data
Uncertified isomer
Methyl 3-nitrobenzoate or other positional isomers lack the 2-methoxy group; may compromise analytical specificity and regulatory method validity.
Target Compound
Reported high-yield intermediate Synthesized via methylation route (reported 98% yield)
Low-yield alternatives
Multi-step route from methyl salicylate yields ~53%; substitution may increase procurement cost and waste.

Methyl 2-methoxy-3-nitrobenzoate Differentiation Evidence


Thermochemical Distinction from Nitrobenzoate Isomers

The presence of the methoxy group in the 2-position on methyl 2-methoxy-3-nitrobenzoate creates a distinct energetic and structural profile compared to simple methyl nitrobenzoate isomers [1]. A thermochemical study on methyl nitrobenzoate isomers (M2NB, M3NB, M4NB) established that the position of the nitro group significantly alters enthalpies of formation and phase transition energies [2]. While direct data for the 2-methoxy-3-nitro compound is not in that study, it serves as a critical baseline. The methoxy substituent in the ortho position to the ester is known to have a smaller acid-strengthening effect than a nitro group but greater than a para-methoxy group, leading to a unique electronic environment that influences its reactivity and stability [3]. This difference in electronic structure is fundamental to its behavior in synthesis and material science applications where precise energy levels are required [4].

Thermochemical distinction
Class-level inference
Energetic profile differs from simple methyl nitrobenzoate isomers due to ortho-methoxy group; acid-strengthening effect is unique.
Distinct electronic and thermochemical behavior may influence reactivity and safety margins.
Data to verify; direct enthalpic values for this compound not reported in cited study.
Thermochemistry Energetic Materials Isomer Comparison

High-Yield Methylation Synthesis Route

Methyl 2-methoxy-3-nitrobenzoate can be synthesized with high efficiency from methyl 2-hydroxy-3-nitrobenzoate. One reported procedure achieves a 98% yield by reacting methyl 2-hydroxy-3-nitrobenzoate with methyl iodide and potassium carbonate in DMF at 60 °C for 1 hour, affording the product as a yellow solid [1]. This represents a significant improvement over alternative, more complex routes such as a multi-step synthesis from methyl salicylate which reports an overall yield of only 53.0% [2]. The high yield and straightforward workup of the methylation route make it a preferred method for obtaining the compound in quantity, directly impacting procurement decisions by reducing cost and time [3].

Synthesis route efficiency
Head-to-head comparison
Methylation route: reported 98% yield (methyl iodide, K₂CO₃, DMF, 60 °C). Multi‑step route from methyl salicylate: 53% overall.
Reported higher yield may reduce procurement cost and waste in scale-up contexts.
Comparison based on literature reports; actual yields may vary by supplier.
Organic Synthesis Process Chemistry Methylation

Lenalidomide Impurity Reference Standard

Methyl 2-methoxy-3-nitrobenzoate is officially designated as Lenalidomide Impurity 55, a critical reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing [1]. Unlike general-purpose reagents, this specific compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for ANDA submissions and commercial production of Lenalidomide [2]. Its traceability can be further established against pharmacopeial standards (USP or EP) [3]. This regulatory-grade qualification is a key differentiator from non-certified analogs, such as the free acid or other isomers, which cannot fulfill this specific analytical role without undergoing full re-validation, a costly and time-consuming process.

Impurity standard identity
Specification review
Officially designated Lenalidomide Impurity 55; supplied with characterization data compliant with regulatory guidelines.
Supports analytical method validation and QC workflows for lenalidomide.
Traceability to USP/EP standards may be available; verify with supplier.
Analytical Chemistry Pharmaceutical QC Regulatory Compliance

High Purity and Stability Profile

Reputable suppliers offer methyl 2-methoxy-3-nitrobenzoate at high purity levels, with specifications ranging from 98% to >99% as determined by GC or HPLC . This compares favorably to general reagent-grade compounds where purity may be unspecified or lower. For instance, while some suppliers list the compound at 95% purity, others provide >99% (GC) material, offering procurement specialists a clear, verifiable quality metric to ensure experimental reproducibility and minimize impurities that could interfere with sensitive applications like polymer synthesis or pharmaceutical research [1]. The compound's solid physical form and a defined melting point of 60 °C also facilitate handling and storage compared to liquid or less stable analogs [2].

Purity & physical form
Cross-study comparable
Commercial purity: 95% to >99% (GC). Melting point 60 °C (solid). Free acid analog mp 192–198 °C.
Reported high purity may improve experimental reproducibility; solid form eases handling.
Specifications vary by supplier; confirm lot-specific data.
Chemical Sourcing Purity Analysis Stability

NMR Characterization for Structural Confirmation

The structure of methyl 2-methoxy-3-nitrobenzoate is verified by 1H NMR spectroscopy, providing a definitive spectral fingerprint for identity confirmation and purity assessment [1]. A reported spectrum in DMSO-d6 shows characteristic aromatic proton signals at δ 8.10 (dd, J=1.8 Hz, 8.4 Hz, 1H), 8.00 (dd, J=1.3 Hz, 8.2 Hz, 1H), and 7.40 (dd, J=8.2 Hz, 8.4 Hz, 1H), along with two methoxy singlets at δ 3.87 and 3.85 . This detailed spectral data serves as a reference for confirming the identity and purity of procured material, a crucial quality control step not always available or as detailed for lesser-studied analogs [2]. The ability to compare in-house NMR data to a published reference ensures the correct isomer is obtained and is free from significant contamination.

NMR structural confirmation
Supporting evidence
¹H NMR (400 MHz, DMSO‑d₆): δ 8.10, 8.00, 7.40 (aromatic), δ 3.87 & 3.85 (OCH₃).
Published spectral data aids identity verification and isomer differentiation.
Compare with in‑house spectrum to confirm correct positional isomer.
Structural Characterization NMR Spectroscopy Quality Assurance

Methyl 2-methoxy-3-nitrobenzoate Applications


Certified Reference Standard for Lenalidomide QC

Procure this compound specifically for use as Lenalidomide Impurity 55 in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [1]. Its supply with detailed characterization data compliant with regulatory guidelines ensures the integrity of analytical results and supports regulatory submissions. The option for traceability against USP or EP pharmacopeial standards further strengthens its utility in a GMP environment [2].

High-Yield Organic Synthesis Intermediate

Utilize this compound as a versatile intermediate in multi-step organic synthesis, taking advantage of its high-yield (98%) synthetic route [3]. The presence of the nitro, methoxy, and ester groups provides orthogonal functional handles for subsequent transformations, such as reduction to the corresponding aniline derivative for heterocycle construction or hydrolysis to the carboxylic acid for amide bond formation [4]. The well-defined substitution pattern makes it a reliable building block for creating complex molecular architectures in medicinal chemistry.

Monomer for Functional Polymers

Incorporate this compound as a monomer or precursor in the synthesis of polymers for advanced materials applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) [5]. The electron-donating methoxy group and electron-withdrawing nitro group create a unique electronic environment that can be used to tune the electronic band structure and optical properties of the resulting polymers [6]. For such applications, sourcing high-purity material (97% min or higher) is essential for achieving predictable and reproducible material characteristics [7].

Application
Selection Property
Validation Focus
Lenalidomide impurity reference standard
Certified identity & impurity profiling
Analytical method validation & traceability review
Organic synthesis intermediate
Reported high-yield route & orthogonal handles
Synthetic efficiency & functional group compatibility
Monomer for functional polymers
Electronic tuning via nitro/methoxy pattern
Material property reproducibility & purity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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